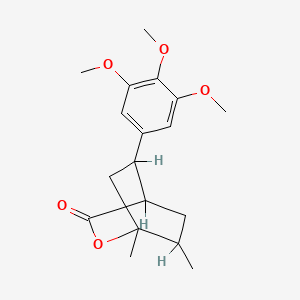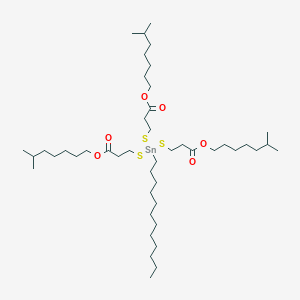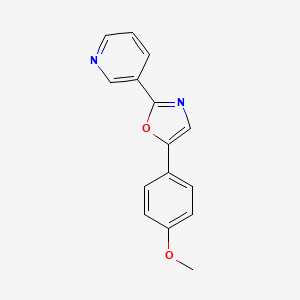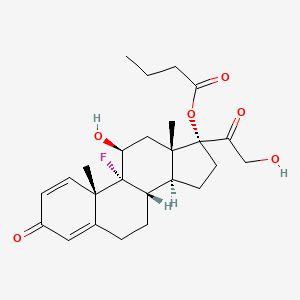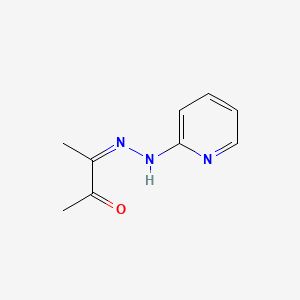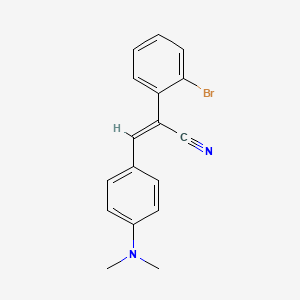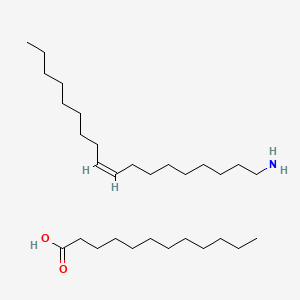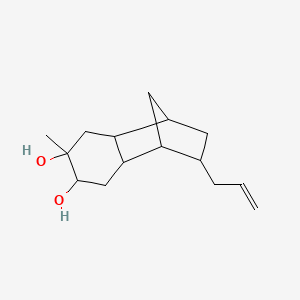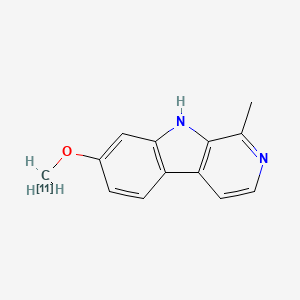
3-(m-Aminophenyl)-N-(4-chloro-2,5-dimethoxyphenyl)-3-oxopropionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(m-Aminophenyl)-N-(4-chloro-2,5-dimethoxyphenyl)-3-oxopropionamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of an aminophenyl group, a chloro-dimethoxyphenyl group, and an oxopropionamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(m-Aminophenyl)-N-(4-chloro-2,5-dimethoxyphenyl)-3-oxopropionamide typically involves the following steps:
Formation of the Aminophenyl Intermediate: The starting material, m-nitroaniline, is reduced to m-phenylenediamine using a reducing agent such as iron powder in the presence of hydrochloric acid.
Formation of the Chloro-Dimethoxyphenyl Intermediate: 4-chloro-2,5-dimethoxyaniline is synthesized from 4-chloro-2,5-dimethoxybenzaldehyde through a series of reactions including reduction and amination.
Coupling Reaction: The two intermediates are coupled using a suitable coupling reagent such as carbodiimide in the presence of a base to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminophenyl group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carbonyl group in the oxopropionamide moiety, converting it to an alcohol.
Substitution: The chloro group in the chloro-dimethoxyphenyl moiety can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Biochemical Studies: The compound can be used to study enzyme interactions and inhibition mechanisms.
Drug Development:
Medicine
Therapeutic Agents: Investigated for potential use as therapeutic agents in the treatment of diseases such as cancer and infectious diseases.
Industry
Materials Science: Used in the development of advanced materials with specific properties such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 3-(m-Aminophenyl)-N-(4-chloro-2,5-dimethoxyphenyl)-3-oxopropionamide involves its interaction with molecular targets such as enzymes or receptors. The aminophenyl group may interact with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The chloro-dimethoxyphenyl group may enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(m-Aminophenyl)-N-(4-chloro-2,5-dimethoxyphenyl)-3-oxopropionamide: Unique due to the presence of both aminophenyl and chloro-dimethoxyphenyl groups.
3-(m-Aminophenyl)-N-(4-methoxyphenyl)-3-oxopropionamide: Lacks the chloro group, leading to different reactivity and binding properties.
3-(m-Aminophenyl)-N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxypropionamide: Contains a hydroxyl group instead of a carbonyl group, affecting its chemical behavior and applications.
Uniqueness
The unique combination of functional groups in this compound imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
31522-24-4 |
|---|---|
Formule moléculaire |
C17H17ClN2O4 |
Poids moléculaire |
348.8 g/mol |
Nom IUPAC |
3-(3-aminophenyl)-N-(4-chloro-2,5-dimethoxyphenyl)-3-oxopropanamide |
InChI |
InChI=1S/C17H17ClN2O4/c1-23-15-8-13(16(24-2)7-12(15)18)20-17(22)9-14(21)10-4-3-5-11(19)6-10/h3-8H,9,19H2,1-2H3,(H,20,22) |
Clé InChI |
ZBCHZFVYNMECCF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1NC(=O)CC(=O)C2=CC(=CC=C2)N)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



